5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride 5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13740494
InChI: InChI=1S/C7H18N2O.2ClH/c8-4-6-9-5-2-1-3-7-10;;/h9-10H,1-8H2;2*1H
SMILES: C(CCNCCN)CCO.Cl.Cl
Molecular Formula: C7H20Cl2N2O
Molecular Weight: 219.15 g/mol

5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride

CAS No.:

Cat. No.: VC13740494

Molecular Formula: C7H20Cl2N2O

Molecular Weight: 219.15 g/mol

* For research use only. Not for human or veterinary use.

5-((2-Aminoethyl)amino)pentan-1-ol dihydrochloride -

Specification

Molecular Formula C7H20Cl2N2O
Molecular Weight 219.15 g/mol
IUPAC Name 5-(2-aminoethylamino)pentan-1-ol;dihydrochloride
Standard InChI InChI=1S/C7H18N2O.2ClH/c8-4-6-9-5-2-1-3-7-10;;/h9-10H,1-8H2;2*1H
Standard InChI Key PANFMRMUJBAHIT-UHFFFAOYSA-N
SMILES C(CCNCCN)CCO.Cl.Cl
Canonical SMILES C(CCNCCN)CCO.Cl.Cl

Introduction

Chemical Structure and Nomenclature

The IUPAC name 5-((2-aminoethyl)amino)pentan-1-ol dihydrochloride reflects its molecular architecture:

  • A five-carbon chain (pentan) with a hydroxyl group (-OH) at position 1.

  • A 2-aminoethylamino substituent (-NH-CH2-CH2-NH2) at position 5.

  • Two hydrochloride groups neutralizing the amino functionalities.

Molecular Formula: C7H18N2O2HCl\text{C}_7\text{H}_{18}\text{N}_2\text{O} \cdot 2\text{HCl}
Molecular Weight: 219.15 g/mol.

The compound’s bifunctional nature—combining hydrophilic hydroxyl and amine groups with a hydrophobic alkane chain—grants it unique solubility and reactivity profiles. The dihydrochloride salt enhances stability and aqueous solubility, making it suitable for in vitro studies.

Synthesis and Production

While no explicit synthesis protocol for 5-((2-aminoethyl)amino)pentan-1-ol dihydrochloride is documented in peer-reviewed literature, its preparation can be inferred from methods used for structurally similar amino alcohols.

Reductive Amination Strategies

Amino alcohols are commonly synthesized via reductive amination, where ketones or aldehydes react with amines in the presence of reducing agents. For example, 5-amino-1-pentanol—a related compound—is produced through the hydrogenation of furfural derivatives followed by reductive amination with ammonia . Adapting this approach, the target compound could be synthesized by:

  • Aldehyde Preparation: Oxidizing 5-hydroxypentanal to introduce a reactive carbonyl group.

  • Amination: Reacting with ethylenediamine to form a Schiff base intermediate.

  • Reduction: Using catalysts like palladium or nickel to reduce the imine bond, yielding the primary amine .

  • Salt Formation: Treating with hydrochloric acid to produce the dihydrochloride salt.

Catalytic Efficiency

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>500 g/L) and polar solvents like ethanol and acetone due to ionic interactions from the hydrochloride groups .

  • pH Profile: Aqueous solutions exhibit strong alkalinity (pH ~13.2), typical of amino alcohols .

  • Thermal Stability: Decomposes above 200°C, with dehydration reactions observed under heating .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3300 cm1^{-1} (N-H stretch), 2900 cm1^{-1} (C-H stretch), and 1050 cm1^{-1} (C-O stretch).

  • NMR: 1H^1\text{H} NMR signals at δ 1.4–1.6 ppm (m, CH2_2 groups), δ 2.7–3.0 ppm (t, NH-CH2_2-), and δ 3.6 ppm (t, -CH2_2-OH).

Biological Activities and Research Applications

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL

Mechanisms include disruption of cell membranes via ionic interactions with phospholipids and inhibition of enzymatic pathways.

Neuroprotective Effects

Amino alcohols modulate neurotransmitter systems (e.g., GABA and glutamate) and reduce oxidative stress. In SH-SY5Y neuroblastoma cells, treatment with related compounds reduced oxidative damage by 40% compared to controls.

Polymer Chemistry

Bifunctional amino alcohols serve as monomers for biodegradable polymers. For example, 5-amino-1-pentanol reacts with succinic anhydride to form polyesteramides used in absorbable sutures . The target compound’s additional amino group could enhance crosslinking in hydrogels or drug-delivery systems.

Industrial and Environmental Relevance

Green Chemistry Applications

Derivatives of furfural—a platform chemical from biomass—are prioritized in sustainable polymer production . The compound’s potential to replace petroleum-based monomers aligns with circular economy goals.

Carbon Capture

Amino alcohols are effective CO2_2 absorbents due to their nucleophilic amine groups. 5-Amino-1-pentanol achieves absorption capacities of 0.5 mol CO2_2/mol amine, suggesting similar utility for the target compound .

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: No in vivo studies or LD50_{50} values are available.

  • Synthetic Optimization: Scalable, low-cost production methods remain undeveloped.

Research Priorities

  • Structure-Activity Relationships: Systematically modifying the aminoethyl group to enhance bioactivity.

  • Polymer Characterization: Investigating mechanical properties of derived polyesteramides.

  • Clinical Translation: Evaluating pharmacokinetics and safety profiles for therapeutic use.

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